molecular formula C15H16N4O5 B11426746 dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11426746
M. Wt: 332.31 g/mol
InChI Key: JWAAHXZVXPWRCB-UHFFFAOYSA-N
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Description

Dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a triazole-based compound featuring a 1,2,3-triazole core substituted at position 1 with a 2-[(2-methylphenyl)amino]-2-oxoethyl group and methyl ester moieties at positions 4 and 5. Its synthesis likely involves a copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide and alkyne, followed by amidation or substitution reactions to introduce the 2-methylphenylamide side chain .

Properties

Molecular Formula

C15H16N4O5

Molecular Weight

332.31 g/mol

IUPAC Name

dimethyl 1-[2-(2-methylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C15H16N4O5/c1-9-6-4-5-7-10(9)16-11(20)8-19-13(15(22)24-3)12(17-18-19)14(21)23-2/h4-7H,8H2,1-3H3,(H,16,20)

InChI Key

JWAAHXZVXPWRCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Synthesis of Propargyl Ester Intermediate :
    Dimethyl acetylenedicarboxylate (1.2 eq) reacts with propargyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃, 1.5 eq) at room temperature for 24 hours. Purification via silica gel chromatography yields the propargylated intermediate in 75% yield.

    Dimethyl acetylenedicarboxylate+Propargyl bromideK2CO3,DMFPropargyl ester intermediate\text{Dimethyl acetylenedicarboxylate} + \text{Propargyl bromide} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Propargyl ester intermediate}
  • Azide Preparation :
    2-Methylphenyl isocyanate reacts with ethyl glycinate hydrochloride in dichloromethane (DCM) to form the urea derivative. Subsequent treatment with sodium azide and CuSO₄ in methanol generates the azide.

  • Cycloaddition :
    The propargyl ester (1 eq) and azide (1 eq) undergo CuAAC in a tert-butanol/water (1:1) solvent system with CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.1 eq) at room temperature for 48 hours. The product is isolated in 70–75% yield after column chromatography.

Advantages : High regioselectivity, mild conditions, and scalability.
Limitations : Requires azide handling precautions and multiple purification steps.

Dimroth Triazole Synthesis

The Dimroth reaction, a classical method for triazole formation, employs condensation between aryl azides and active methylene compounds.

Reaction Protocol

  • Azide Synthesis :
    2-Methylphenylamine is diazotized with NaNO₂/HCl at 0–5°C, followed by azide formation using NaN₃.

  • Cyclocondensation :
    The azide reacts with dimethyl acetylenedicarboxylate (1.2 eq) in ethanol under reflux (12 hours) with sodium ethoxide (NaOEt, 0.2 eq) as a base. The crude product is recrystallized from ethanol, yielding 60–65%.

    Azide+Dimethyl acetylenedicarboxylateNaOEt, EtOHTriazole core\text{Azide} + \text{Dimethyl acetylenedicarboxylate} \xrightarrow{\text{NaOEt, EtOH}} \text{Triazole core}
  • Side Chain Introduction :
    The 2-[(2-methylphenyl)amino]-2-oxoethyl group is introduced via nucleophilic substitution using 2-chloro-N-(2-methylphenyl)acetamide in DMF with K₂CO₃.

Advantages : Avoids metal catalysts; suitable for gram-scale synthesis.
Limitations : Longer reaction times and moderate yields.

Multi-Step Alkylation and Cyclization

This modular approach builds the triazole ring and side chain sequentially.

Reaction Steps

  • Esterification :
    5-Amino-1,2,3-triazole-4,5-dicarboxylic acid is treated with methanol and H₂SO₄ to form the dimethyl ester (85% yield).

  • Alkylation :
    The ester reacts with 2-chloro-N-(2-methylphenyl)acetamide in acetone under reflux with K₂CO₃ (1.5 eq) for 24 hours.

  • Cyclization :
    Intramolecular cyclization is induced by PCl₅ in toluene at 80°C, forming the triazole ring (60% yield).

Advantages : Flexibility in modifying substituents.
Limitations : Low overall yield due to stepwise losses.

Comparative Analysis of Methods

Method Catalyst Solvent Temperature Yield (%) Key Features
CuAACCuSO₄, Ascorbatet-BuOH/H₂ORoom Temp70–75High regioselectivity
Dimroth ReactionNaOEtEthanolReflux60–65Metal-free, scalable
Multi-Step AlkylationK₂CO₃DMF/AcetoneReflux50–60Modular substituent introduction

Optimization Strategies

Green Chemistry Adaptations

  • Solvent Reduction : Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation steps reduces environmental impact.

  • Catalyst Recycling : Cu nanoparticles immobilized on silica show 90% efficiency over five cycles in CuAAC.

Yield Enhancement

  • Microwave Assistance : Cyclocondensation under microwave irradiation (100°C, 30 min) improves yields to 80%.

  • Flow Chemistry : Continuous-flow CuAAC reduces reaction time to 2 hours with 85% yield.

Characterization and Validation

Synthetic batches are validated using:

  • ¹H/¹³C NMR : Peaks at δ 3.85 (ester -OCH₃), δ 7.25–7.40 (aromatic protons), and δ 8.10 (triazole -CH).

  • HPLC-MS : [M+H]⁺ at m/z 333.3.

  • X-ray Crystallography : Confirms 1,4-disubstituted triazole geometry .

Chemical Reactions Analysis

Chemical Reactivity

The compound exhibits distinct chemical reactivity due to its functional groups and triazole core:

  • Hydrolysis : The ester groups (dimethyl) undergo hydrolysis under basic or acidic conditions, yielding carboxylic acids. This reaction is critical for modulating solubility and bioavailability.

  • Nucleophilic Substitution : The carbamoylmethyl group may participate in nucleophilic substitutions, particularly at the amide bond, influenced by the electron-withdrawing triazole ring.

  • Oxidation : Potential oxidation of the oxoethyl group to a carbonyl derivative, though specific conditions require optimization.

Reaction Mechanisms

The triazole ring’s nitrogen atoms enable interactions with biological targets (e.g., enzymes, receptors), potentially modulating their activity. For example, the dimethyl groups enhance solubility, while the carbamoylmethyl moiety facilitates hydrogen bonding with polar regions of proteins .

Comparative Analysis of Triazole Derivatives

Derivative Key Features Unique Properties
Methyl 1H-1,2,4-triazole-3-carboxylateSimplified structure with a methyl esterFewer substituents, reduced biological complexity
Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylateDiethyl esters; 4-methylphenyl groupEnhanced lipophilicity, distinct enzyme interaction profiles
Dimethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylateEthoxyphenyl substituentAltered solubility and binding specificity due to ethoxy group

Reaction Conditions and Optimization

  • Temperature/Pressure : Strict control is required during coupling reactions to ensure regioselectivity and minimize side reactions.

  • Catalysts : Use of catalysts (e.g., bases or transition metals) may accelerate hydrolysis or substitution reactions.

  • Solvent Choice : Organic solvents (e.g., DMF, THF) are preferred to enhance solubility and reaction efficiency.

Mechanistic Insights from Triazole Chemistry

While specific mechanistic data for this compound is limited, broader triazole research highlights:

  • Metal-Free Synthesis : Methods like α,α-dichlorotosylhydrazone condensation with amines offer scalable alternatives to traditional metal-catalyzed routes .

  • Enzyme Interactions : The triazole ring’s nitrogen atoms facilitate binding to active sites in enzymes (e.g., cholinesterases), as observed in related hybrids .

This compound’s reactivity and synthesis pathways underscore its potential in medicinal chemistry, particularly in targeting disease-related enzymes through tailored functional group interactions.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that triazole derivatives, including dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate, exhibit promising anticancer properties. The compound's ability to interact with various molecular targets allows it to inhibit enzymes involved in cancer cell proliferation and survival pathways. Studies have shown that similar triazole compounds can induce apoptosis in cancer cells by targeting tubulin and disrupting microtubule formation, which is critical for mitosis .

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameMechanism of ActionIC50 (nM)Target Cell Line
This compoundInhibition of tubulin polymerizationTBDMCF-7 (breast cancer)
5-((2H)-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenolInduces G2/M phase arrest52MCF-7
Other triazole derivativesApoptosis induction via tubulin targetingVariesVarious

1.2 Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Triazoles are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes. This property makes them valuable in treating fungal infections .

Agricultural Applications

Fungicides and Pesticides

The structural characteristics of this compound suggest potential as a fungicide. Its ability to disrupt cellular processes in fungi positions it as a candidate for developing agricultural pesticides aimed at controlling plant pathogens .

Material Science

Polymer Chemistry

The unique properties of this compound can be leveraged in polymer synthesis. The compound can act as a cross-linking agent or additive in the formulation of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation and enhance overall performance .

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, affecting their activity. This binding can modulate various biochemical pathways, making the compound useful in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related 1,2,3-triazole derivatives, focusing on substituents, ester groups, synthesis methods, and biological activities:

Compound Name Substituent at Position 1 Ester Groups Synthesis Method Biological Activity Reference
Dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate 2-[(2-methylphenyl)amino]-2-oxoethyl (amide-linked aryl) Dimethyl Likely Cu-catalyzed cycloaddition + amidation Not reported
Diethyl 1-((4-methyl-2-phenyloxazolin-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate Oxazolinic methyl group (heterocyclic) Diethyl 1,3-dipolar cycloaddition (azide + alkyne) Antibacterial (Gram-positive bacteria)
Dimethyl 1-(2-{[(3-methyl-4-oxoquinazolinyl)methyl]arylamino}-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate Quinazolinone-linked aryl (heterocyclic) Dimethyl Cycloaddition with dimethyl acetylenedicarboxylate (DMAD) Not reported
Dimethyl 1-(2-(3-(2,3-dimethylphenyl)ureido)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate Ureido-2,3-dimethylphenyl (urea-linked aryl) Dimethyl Undisclosed (commercial product) Not reported

Structural and Functional Differences

  • Substituent Diversity: The target compound’s amide-linked 2-methylphenyl group distinguishes it from analogs with heterocyclic (e.g., oxazoline in , quinazolinone in ) or urea-linked aryl substituents ().
  • Ester Groups :

    • Dimethyl esters (target compound, ) reduce steric hindrance and molecular weight compared to diethyl esters (), possibly improving solubility and metabolic stability.

Physicochemical Properties

  • Lipophilicity: The 2-methylphenyl group in the target compound may increase lipophilicity compared to the oxazoline () or quinazolinone () analogs, influencing membrane permeability.

Biological Activity

Dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound classified under triazole derivatives. This article explores its biological activity, focusing on its interactions with various molecular targets and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C15H16N4O5C_{15}H_{16}N_{4}O_{5} with a molecular weight of 332.31 g/mol. The structure features a triazole ring, which is known for its ability to interact with enzymes and receptors. The presence of dimethylphenyl and carbamoylmethyl groups enhances its binding affinity and specificity toward biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that triazole derivatives can inhibit enzymes involved in metabolic pathways or signal transduction processes. Specifically, the compound may act as an inhibitor of thymidylate synthase (TS), a key enzyme in DNA synthesis, making it a potential candidate for anticancer therapies .

Anticancer Activity

Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • MCF-7 (Breast Cancer) : IC50 = 1.1 μM
  • HCT-116 (Colon Cancer) : IC50 = 2.6 μM
  • HepG2 (Liver Cancer) : IC50 = 1.4 μM

These values suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .

Antimicrobial Activity

In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic functions .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructureUnique Features
Methyl 1H-1,2,4-triazole-3-carboxylateStructureSimpler structure; fewer substituents
Ethyl 5-amino-1H-1,2,4-triazoleStructureBasic triazole structure; lacks additional functional groups
Dimethyloxadiazole derivativesStructureContains oxadiazole instead of triazole; different heterocyclic framework

The unique combination of functional groups in this compound allows for diverse biological interactions compared to simpler derivatives.

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of various triazole derivatives for their biological activities. For instance:

  • Synthesis Methodology : The synthesis typically involves multiple steps starting from the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol.
    • Step 1 : Esterification produces methyl-1H-1,2,4-triazole-3-carboxylate.
    • Step 2 : Introduction of dimethylphenyl and carbamoylmethyl groups through coupling reactions.

This multi-step synthesis highlights the complexity involved in developing effective triazole-based therapeutics .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of triazole derivatives typically involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or condensation of hydrazides with carbonyl compounds. For example, refluxing in polar aprotic solvents (e.g., DMSO) at 80–100°C for 12–24 hours, followed by crystallization (water-ethanol mixtures), yields intermediates like 4-amino-triazoles . Optimization strategies include:

  • Catalyst Screening : Use Cu(I) catalysts to enhance regioselectivity in cycloadditions.
  • Solvent Effects : Test DMSO, DMF, or THF to balance solubility and reaction rate.
  • Temperature Gradients : Vary reflux temperatures to minimize side products.
  • Workup Protocols : Employ reduced-pressure distillation and multi-solvent recrystallization to improve purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry. For example, triclinic systems (space group P1) with unit cell parameters (e.g., a = 8.05 Å, b = 9.69 Å) can confirm molecular geometry .
  • NMR Spectroscopy : 1^1H NMR identifies substituent environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm; triazole protons at δ 7.5–8.0 ppm). 13^13C NMR confirms carbonyl (δ 165–170 ppm) and ester groups (δ 50–55 ppm for methyl esters).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 445.21 for a related triazole ester) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity and regioselectivity of this triazole derivative in novel reactions?

  • Methodological Answer :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for cycloadditions or nucleophilic substitutions.
  • Transition State Analysis : Identify regioselectivity drivers (e.g., steric hindrance from the 2-methylphenyl group) using Gaussian or ORCA software.
  • Machine Learning : Train models on existing triazole reaction datasets to predict optimal conditions (solvent, catalyst) for new transformations .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Structural Validation : Compare XRD data across studies to confirm compound identity and rule out polymorphic variations .
  • Purity Assessment : Use HPLC (≥95% purity threshold) and TLC to eliminate impurities affecting bioactivity.
  • Dose-Response Replication : Standardize assays (e.g., MIC for antimicrobial studies) across multiple cell lines or enzyme batches to isolate biological variability .

Q. What is the role of substituent electronic effects (e.g., 2-methylphenyl vs. halogenated aryl groups) on the compound’s stability and reactivity?

  • Methodological Answer :

  • Hammett Analysis : Quantify electronic effects using σ values (e.g., σ = -0.17 for methyl groups) to correlate substituents with reaction rates in ester hydrolysis or nucleophilic attacks.
  • DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating impacts on reactivity .

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